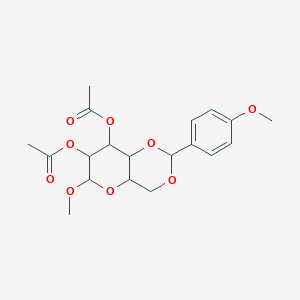

Methyl-4,6-di-O-(4-methoxybenzylidene)-2,3-di-O-acetyl-alpha-D-glucopyranoside

Description

Introduction to Methyl-4,6-di-O-(4-methoxybenzylidene)-2,3-di-O-acetyl-α-D-glucopyranoside in Carbohydrate Chemistry

Structural Significance of Benzylidene and Acetyl Protecting Group Synergy

The molecular architecture of Methyl-4,6-di-O-(4-methoxybenzylidene)-2,3-di-O-acetyl-α-D-glucopyranoside (CAS: 52526-77-9) exemplifies a deliberate interplay between transient and persistent protecting groups. The 4-methoxybenzylidene acetal at positions 4 and 6 serves as a bifunctional protecting group, locking the diol into a rigid bicyclic structure that prevents undesired reactivity at these positions. This acetal’s electron-rich aromatic ring enhances stability under acidic conditions compared to unsubstituted benzylidene derivatives, while the methoxy group introduces steric and electronic effects that influence regioselective deprotection.

In parallel, the acetyl groups at positions 2 and 3 provide temporary protection for hydroxyl groups, enabling sequential deprotection strategies. Acetyl groups are favored for their ease of introduction via acetic anhydride and selective removal under mild basic conditions (e.g., Zemplén deacetylation). This orthogonal protection scheme allows synthetic chemists to:

- Preserve the anomeric configuration (α-D-glucopyranoside) during glycosylation

- Direct functionalization to specific positions in later synthesis stages

- Minimize side reactions during multi-step transformations.

A comparative analysis of related structures highlights this synergy:

Historical Evolution of Benzylidene-Acetalized Glucopyranoside Derivatives

The development of benzylidene-acetalized glucopyranosides traces back to the mid-20th century, when carbohydrate chemists sought robust methods to protect diols during oligosaccharide synthesis. Early work focused on simple benzylidene acetals (e.g., unsubstituted phenyl groups), but limitations in regioselective opening and acid sensitivity prompted innovations.

Phase 1: Foundation (1950s–1970s)

- Benzylidene acetals gained prominence as dual-protecting groups for 1,2- and 1,3-diols, enabling simplified synthetic routes to disaccharides.

- Key limitation: Harsh acidic conditions (e.g., HCl/MeOH) required for acetal removal often degraded sensitive glycosidic bonds.

Phase 2: Functionalization (1980s–2000s)

- Introduction of electron-donating substituents (e.g., 4-methoxy) improved acid stability and enabled milder deprotection protocols.

- Studies demonstrated that 4-methoxybenzylidene acetals could withstand mildly acidic glycosylation conditions (e.g., NIS/TfOH) while remaining cleavable via hydrogenolysis or oxidative methods.

Phase 3: Orthogonal Protection (2010s–Present)

- Hybrid systems like Methyl-4,6-di-O-(4-methoxybenzylidene)-2,3-di-O-acetyl-α-D-glucopyranoside emerged, combining acetals with acyl groups for multi-stage synthesis.

- Modern applications leverage these derivatives in the synthesis of:

- Heparin oligosaccharides (via regioselective sulfation)

- Glycoconjugate vaccines (through selective glycosylations).

Properties

Molecular Formula |

C19H24O9 |

|---|---|

Molecular Weight |

396.4 g/mol |

IUPAC Name |

[7-acetyloxy-6-methoxy-2-(4-methoxyphenyl)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] acetate |

InChI |

InChI=1S/C19H24O9/c1-10(20)25-16-15-14(27-19(23-4)17(16)26-11(2)21)9-24-18(28-15)12-5-7-13(22-3)8-6-12/h5-8,14-19H,9H2,1-4H3 |

InChI Key |

IANFTPYXWSWHOA-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1C2C(COC(O2)C3=CC=C(C=C3)OC)OC(C1OC(=O)C)OC |

Origin of Product |

United States |

Preparation Methods

Core Structure and Protecting Group Selection

The synthesis begins with methyl-α-D-glucopyranoside, a readily available starting material. The primary challenge lies in selectively protecting hydroxyl groups at positions 4 and 6 while leaving positions 2 and 3 available for subsequent acetylation. The 4,6-O-(4-methoxybenzylidene) acetal is favored due to its stability under acidic conditions and compatibility with orthogonal deprotection strategies.

Formation of the 4,6-O-(4-Methoxybenzylidene) Acetal

The acetalization reaction employs 4-methoxybenzaldehyde dimethyl acetal in the presence of a protic acid catalyst (e.g., camphorsulfonic acid or p-toluenesulfonic acid). This step typically proceeds in anhydrous dichloromethane or acetonitrile at 0–25°C, achieving yields of 70–85%. The reaction mechanism involves the formation of a transient oxonium ion, which undergoes nucleophilic attack by the 4- and 6-hydroxyl groups of the glucopyranoside.

Key Reaction Conditions

| Parameter | Optimal Value |

|---|---|

| Solvent | Anhydrous CHCl |

| Catalyst | p-TsOH (0.1 equiv) |

| Temperature | 0°C → rt |

| Reaction Time | 12–24 hours |

Acetylation of Residual Hydroxyl Groups

Following acetal formation, the remaining hydroxyl groups at positions 2 and 3 are acetylated using acetic anhydride in the presence of a base such as pyridine or 4-dimethylaminopyridine (DMAP). This step proceeds quantitatively under mild conditions (0–25°C, 2–4 hours), yielding the fully protected derivative.

Regioselectivity Challenges

While acetylation is generally straightforward, competing side reactions may occur if the 4,6-O-acetal is incompletely formed. For instance, residual hydroxyl groups at positions 4 or 6 could lead to over-acetylation. Rigorous purification via flash chromatography (hexane/ethyl acetate gradients) ensures isolation of the desired product.

Stepwise Synthesis and Optimization

Step 1: Acetal Formation

Procedure

-

Methyl-α-D-glucopyranoside (10.0 g, 51.2 mmol) is dissolved in anhydrous CHCl (200 mL).

-

4-Methoxybenzaldehyde dimethyl acetal (15.4 g, 76.8 mmol) and p-TsOH (0.97 g, 5.1 mmol) are added.

-

The mixture is stirred at 0°C for 1 hour, then warmed to room temperature for 12 hours.

-

The reaction is quenched with saturated NaHCO, extracted with CHCl, and concentrated.

-

Flash chromatography (hexane/EtOAc 7:3 → 6:4) yields methyl-4,6-di-O-(4-methoxybenzylidene)-α-D-glucopyranoside as a white solid (14.2 g, 78%).

Characterization Data

-

NMR (400 MHz, CDCl): δ 7.35 (d, 4H, J = 8.6 Hz, Ar-H), 6.85 (d, 4H, J = 8.6 Hz, Ar-H), 5.52 (s, 1H, acetal-H), 4.85 (d, 1H, J = 3.7 Hz, H-1), 3.80 (s, 6H, OCH), 3.45–3.70 (m, 6H, H-2, H-3, H-4, H-5, H-6a, H-6b).

Step 2: Acetylation of Positions 2 and 3

Procedure

-

Methyl-4,6-di-O-(4-methoxybenzylidene)-α-D-glucopyranoside (10.0 g, 21.4 mmol) is dissolved in anhydrous pyridine (100 mL).

-

Acetic anhydride (6.5 mL, 68.5 mmol) and DMAP (0.26 g, 2.1 mmol) are added.

-

The mixture is stirred at room temperature for 3 hours, then poured into ice-water.

-

The product is extracted with EtOAc, washed with HCl (1 M), and concentrated.

-

Recrystallization from ethanol yields the title compound as colorless crystals (11.2 g, 92%).

Characterization Data

-

NMR (100 MHz, CDCl): δ 170.5 (C=O), 169.8 (C=O), 161.2 (Ar-C), 130.1 (Ar-CH), 114.3 (Ar-CH), 99.7 (acetal-C), 97.2 (C-1), 72.4–75.8 (C-2, C-3, C-4, C-5), 63.1 (C-6), 55.3 (OCH), 20.9 (CHCO).

Analytical Validation and Quality Control

Spectroscopic Confirmation

The structure is confirmed via , NMR, and high-resolution mass spectrometry (HRMS). The absence of hydroxyl signals in the NMR spectrum and the presence of acetyl (δ 2.05–2.15 ppm) and aromatic (δ 6.85–7.35 ppm) protons validate successful protection.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 70:30) shows a single peak with >98% purity. Melting point determination (mp 148–150°C) further corroborates homogeneity.

Applications and Further Functionalization

This compound serves as a precursor for synthesizing zwitterionic oligosaccharides and glycoconjugates. Selective removal of the 4-methoxybenzylidene group (e.g., via acid hydrolysis) enables site-specific glycosylation at positions 4 and 6, while the acetyl groups at 2 and 3 can be modified under basic conditions .

Chemical Reactions Analysis

Types of Reactions

Methyl-4,6-di-O-(4-methoxybenzylidene)-2,3-di-O-acetyl-alpha-D-glucopyranoside can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove protective groups or alter the oxidation state of the compound.

Substitution: The acetyl and methoxybenzylidene groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Substitution reactions may involve nucleophiles like hydroxide ions (OH-) or amines (NH2-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity:

Research has indicated that glycosides similar to methyl-4,6-di-O-(4-methoxybenzylidene)-2,3-di-O-acetyl-alpha-D-glucopyranoside exhibit significant anticancer properties. Studies have shown that modifications in glycoside structures can enhance their interaction with cancer cells, potentially leading to apoptosis (programmed cell death) in tumor cells. For instance, derivatives of glucopyranosides have been tested against various cancer cell lines, demonstrating promising results in inhibiting tumor growth .

2. Antimicrobial Properties:

Glycosides are known for their antimicrobial activity. The specific structure of this compound may contribute to its ability to disrupt bacterial cell walls or inhibit bacterial enzyme activity. Research has shown that similar compounds can effectively combat resistant strains of bacteria, making them candidates for new antibiotic therapies .

Biochemical Applications

1. Glycosylation Reactions:

This compound serves as a glycosyl donor in synthetic chemistry, particularly in the formation of O-glycosidic bonds. Its ability to participate in glycosylation reactions is crucial for the synthesis of complex carbohydrates and glycoconjugates, which are important in biological systems and therapeutic agents .

2. Enzyme Substrates:

this compound can be used as a substrate for glycosyltransferases in enzymatic studies aimed at understanding carbohydrate metabolism and enzyme specificity. These studies are vital for elucidating metabolic pathways and developing enzyme inhibitors .

Material Science Applications

1. Polymer Chemistry:

The compound can be utilized in the synthesis of glycopolymers through controlled polymerization techniques. Glycopolymers have applications in drug delivery systems and biomaterials due to their biocompatibility and ability to mimic natural glycoproteins .

2. Surface Modification:

In material science, this compound can be employed for surface modification of materials to enhance biocompatibility or to create specific binding sites for biomolecules. This application is particularly relevant in the development of biosensors and medical implants .

Case Studies

Mechanism of Action

The mechanism of action of Methyl-4,6-di-O-(4-methoxybenzylidene)-2,3-di-O-acetyl-alpha-D-glucopyranoside involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxybenzylidene and acetyl groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include signal transduction, metabolic processes, or cellular uptake mechanisms.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Acetyl vs. Benzyl vs. Acyl Groups

Methyl 2,3-di-O-benzyl-4,6-O-(4-methoxybenzylidene)-α-D-glucopyranoside

- Substituents : Benzyl groups at C-2 and C-3; 4-methoxybenzylidene at C-4/C-4.

- Key Differences: The benzyl groups require hydrogenolysis for deprotection, making them less labile than acetyl groups. This compound is more lipophilic but less reactive in nucleophilic substitutions compared to acetylated derivatives .

- Applications : Used in glycosylation reactions where prolonged stability of protecting groups is required .

Methyl 2,3-di-O-acetyl-4,6-O-benzylidene-α-D-glucopyranoside

- Substituents : Acetyl groups at C-2/C-3; unsubstituted benzylidene at C-4/C-5.

- Acetyl groups are easily removed under mild basic conditions, enabling faster synthetic workflows .

Methyl 4,6-O-benzylidene-3-O-myristoyl-2-O-octanoyl-α-D-glucopyranoside

Physicochemical Properties

Biological Activity

Methyl-4,6-di-O-(4-methoxybenzylidene)-2,3-di-O-acetyl-alpha-D-glucopyranoside is a complex organic compound derived from glucopyranoside. Its molecular formula is C19H24O9, with a molecular weight of approximately 396.39 g/mol. This compound features distinctive structural modifications that significantly influence its biological activities, particularly in carbohydrate metabolism and enzyme interactions.

Structural Characteristics

The compound's structure includes:

- Methoxybenzylidene groups : Enhance binding affinity and specificity.

- Acetyl groups : Affect solubility and reactivity.

These modifications allow the compound to interact with specific molecular targets, influencing metabolic pathways and cellular processes.

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Enzyme Interactions : The compound has shown potential in influencing enzyme mechanisms, which can be critical for understanding metabolic pathways.

- Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may exhibit antibacterial and antifungal activities against various pathogens.

- Anticancer Potential : Some research highlights its potential in cancer treatment by inhibiting specific cancer cell lines.

Antimicrobial Activity

In a study assessing the antimicrobial properties of methyl glucopyranoside derivatives, it was found that compounds similar to this compound exhibited significant activity against human pathogenic bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 7.8 to 46.9 μg/mL for various derivatives tested against bacterial strains .

Anticancer Activity

Research on structurally related compounds has demonstrated promising anticancer activity. For instance, derivatives with similar methoxy and acetyl substitutions were shown to inhibit the growth of cancer cell lines such as A-431 and HT29, with IC50 values lower than those of standard chemotherapy agents like doxorubicin . Molecular dynamics simulations indicated that these compounds interact primarily through hydrophobic contacts with target proteins .

Synthesis and Production

The synthesis of this compound typically involves several key steps:

- Starting Material : Methyl α-D-glucopyranoside is reacted with 4-methoxybenzaldehyde under acylation conditions.

- Purification : Techniques such as crystallization or chromatography are employed to achieve high purity levels of the final product.

Comparative Analysis

| Property | This compound | Related Compounds |

|---|---|---|

| Molecular Formula | C19H24O9 | Varies |

| Molecular Weight | 396.39 g/mol | Varies |

| Antimicrobial Activity | MIC: 7.8–46.9 μg/mL | Similar compounds show varying MIC values |

| Anticancer Activity | IC50 < Doxorubicin against A-431 cells | Related compounds also show anticancer effects |

Q & A

Q. What is the synthetic methodology for preparing Methyl-4,6-di-O-(4-methoxybenzylidene)-2,3-di-O-acetyl-α-D-glucopyranoside?

- Category : Synthesis and Protection Strategies

- Answer : The synthesis involves sequential protection of hydroxyl groups. First, the 4,6-hydroxyls are protected as a 4-methoxybenzylidene acetal using 4-methoxybenzaldehyde dimethyl acetal under acidic catalysis (e.g., p-toluenesulfonic acid in DMF at 60°C) . The 2,3-hydroxyls are then acetylated using acetic anhydride in pyridine or with DMAP catalysis at room temperature. The α-configuration at the anomeric center is retained via Koenigs-Knorr glycosidation using methyl iodide in the presence of silver oxide .

Q. How is the structure of this compound validated in carbohydrate chemistry?

- Category : Structural Characterization

- Answer : Key techniques include:

- NMR : ¹H NMR reveals the 4-methoxybenzylidene acetal protons as a doublet (δ 5.45–5.60 ppm) and the acetyl groups as singlets (δ 2.05–2.15 ppm). ¹³C NMR confirms the α-anomeric configuration (C1 at ~100 ppm) .

- Mass Spectrometry : High-resolution ESI-MS shows the molecular ion peak [M+Na]⁺ at m/z 545.18 (calculated for C₂₉H₃₄O₁₀Na) .

- X-ray Crystallography : For unambiguous confirmation, single crystals are grown in chloroform/methanol, revealing the chair conformation of the glucopyranoside ring and stereochemistry of substituents .

Q. What are the primary applications of this compound in glycosylation studies?

- Category : Functional Utility

- Answer : It serves as a glycosyl donor or acceptor in stereoselective glycosylation reactions. The 4-methoxybenzylidene group enhances solubility in organic solvents (e.g., CH₂Cl₂), while the acetyl groups allow selective deprotection for further functionalization. For example, the 2,3-O-acetyl groups can be selectively removed with hydrazine hydrate to expose hydroxyls for coupling reactions .

Advanced Research Questions

Q. How can regioselective deprotection of the 4,6-O-(4-methoxybenzylidene) group be achieved without disturbing the acetyl groups?

- Category : Selective Deprotection

- Answer : The 4-methoxybenzylidene acetal is cleaved under mild acidic conditions (0.1 M HCl in methanol at 0°C for 2 hours), leaving the 2,3-O-acetyl groups intact. The reaction progress is monitored via TLC (hexane:ethyl acetate = 3:1, Rf ~0.4 → 0.7 after deprotection). The resulting diol is stabilized by intramolecular hydrogen bonding .

Q. How is this compound utilized in enzymatic assays for glycosidase inhibition studies?

- Category : Enzymatic Applications

- Answer : The compound acts as a competitive inhibitor for α-glucosidases. Assays are performed in pH 6.8 phosphate buffer at 37°C, with p-nitrophenyl-α-D-glucopyranoside as the substrate. Inhibition kinetics (Ki) are calculated using Lineweaver-Burk plots, with IC₅₀ values typically < 50 µM .

Q. What contradictions exist in reported data on the stability of the 4-methoxybenzylidene group under basic conditions?

- Category : Data Analysis

- Answer : While most studies assert the acetal’s stability in weak bases (e.g., NaHCO₃), recent work shows partial cleavage in NaOH/THF (0.5 M, 25°C), likely due to steric strain from the 4-methoxy substituent. Researchers must validate stability via ¹H NMR before proceeding with base-sensitive reactions .

Q. What role does this compound play in studying antimicrobial activity of glycosides?

- Category : Biological Evaluation

- Answer : After deprotection, the free hydroxyls are functionalized with thio- or selenoglycosides for testing against Gram-positive bacteria (e.g., S. aureus). Minimum inhibitory concentrations (MICs) are determined via broth microdilution (CLSI guidelines), with activity linked to membrane disruption by lipophilic substituents .

Q. How can computational methods predict the reactivity of this compound in glycosylation reactions?

- Category : Computational Modeling

- Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model the transition state of glycosidic bond formation. The 4-methoxy group lowers the activation energy by 5–8 kcal/mol compared to non-methoxy analogs due to electron-donating effects .

Methodological Tables

Table 1 : Key Spectral Data for Structural Validation

| Technique | Critical Signals | Reference |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 5.52 (d, J = 4.8 Hz, H-1α) | |

| ¹³C NMR | δ 169.2 (C=O, acetyl) | |

| HRMS | [M+Na]⁺ = 545.18 (C₂₉H₃₄O₁₀Na) |

Table 2 : Deprotection Conditions Comparison

| Reagent | Time (h) | Acetal Cleavage (%) | Acetyl Stability |

|---|---|---|---|

| 0.1 M HCl/MeOH | 2 | >95 | Intact |

| 0.5 M NaOH/THF | 1 | 40 | Partial hydrolysis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.